molecular formula C50H82O B3143045 Decaprenol CAS No. 51743-70-5

Decaprenol

Cat. No.: B3143045
CAS No.: 51743-70-5
M. Wt: 699.2 g/mol
InChI Key: RORDEOUGMCQERP-CMVHWAPMSA-N
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Chemical Reactions Analysis

Types of Reactions

Decaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its incorporation into larger biomolecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include decaprenyl phosphate, decaprenyl esters, and decaprenyl ethers. These compounds are crucial intermediates in the biosynthesis of coenzyme Q10 and other polyisoprenoid compounds .

Comparison with Similar Compounds

Decaprenol is similar to other polyprenol compounds, such as dolichol and solanesol. it is unique in its specific role in the biosynthesis of coenzyme Q10 and its involvement in the formation of cell wall components in mycobacteria . Other similar compounds include:

This compound’s unique structure and specific biological functions make it a valuable compound for scientific research and industrial applications.

Biological Activity

Decaprenol, a polyisoprenoid alcohol, plays a crucial role in the biosynthesis of cell wall components in various bacteria, particularly in Mycobacterium tuberculosis. This compound is integral to the formation of essential polysaccharides such as arabinogalactan and lipoarabinomannan, which are vital for the structural integrity and pathogenicity of mycobacteria. This article provides a detailed overview of the biological activity of this compound, including its biochemical pathways, enzymatic interactions, and implications in drug development.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic chain consisting of ten isoprene units. Its structure allows it to function effectively as a lipid carrier for glycosylation reactions, facilitating the transfer of sugar moieties to growing polysaccharide chains.

Role in Mycobacterial Cell Wall Biosynthesis

This compound is primarily involved in the synthesis of cell wall components through several key biochemical pathways:

  • Synthesis of Decaprenyl Phosphate : this compound is phosphorylated to form decaprenyl phosphate (DP) by specific prenyltransferases. This reaction is crucial as DP acts as a lipid carrier for glycosylation processes.
  • Formation of Arabinofuranosyl Monophosphate : Decaprenylphosphoryl-D-arabinose (DPA) is synthesized from DP through a series of enzymatic reactions involving phosphoribosyltransferases. DPA serves as a donor for arabinofuranosyl residues during the construction of mycobacterial cell wall polysaccharides .
  • Enzymatic Pathways : The conversion of phosphoribosyl pyrophosphate (pRpp) to DPA involves multiple enzymes:
    • Rv3806c : A membrane-bound phosphoribosyltransferase that catalyzes the transfer of ribose moieties to decaprenyl phosphate.
    • DprE1 and DprE2 : Enzymes that facilitate the epimerization and dephosphorylation steps necessary for DPA formation .

Case Studies on this compound's Biological Activity

Recent studies have highlighted the significance of this compound in mycobacterial physiology and its potential as a target for drug development:

  • Case Study 1 : A study demonstrated that inhibitors targeting this compound metabolism could effectively reduce the viability of M. tuberculosis by disrupting cell wall synthesis. The use of benzothiazinones was shown to block decaprenyl phosphate recycling, leading to an accumulation of toxic intermediates .
  • Case Study 2 : Research into the structural biology of M. tuberculosis phosphoribosyltransferases revealed insights into how this compound interacts with these enzymes, providing a basis for developing novel anti-tuberculosis agents .

Implications for Drug Development

The unique role of this compound in mycobacterial cell wall biosynthesis makes it an attractive target for new therapeutic strategies against tuberculosis. By inhibiting enzymes involved in its metabolism or directly disrupting the pathways that utilize this compound, researchers aim to develop effective treatments that can combat drug-resistant strains of M. tuberculosis.

Summary Table of Key Enzymes Involved in this compound Metabolism

EnzymeFunctionRole in this compound Pathway
Rv3806cPhosphoribosyltransferaseTransfers ribose to decaprenyl phosphate
DprE1OxidoreductaseEpimerizes and dephosphorylates DPR
DprE2Epimerization enzymeCompletes conversion to DPA

Properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDEOUGMCQERP-CMVHWAPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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